3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiadiazolo triazines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole-5-thiol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
Compared to similar compounds, 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one stands out due to its unique fusion of the thiadiazole and triazine rings, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse range of applications and its potential as a versatile building block in synthetic chemistry.
Properties
CAS No. |
94350-96-6 |
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Molecular Formula |
C5H4N4OS2 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N4OS2/c1-2-3(10)9-4(7-6-2)12-5(11)8-9/h1H3,(H,8,11) |
InChI Key |
YJFLMNUAMMCWMI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N(C1=O)NC(=S)S2 |
Canonical SMILES |
CC1=NN=C2N(C1=O)NC(=S)S2 |
Origin of Product |
United States |
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